molecular formula C12H15BrN2O B7503839 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide

5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide

Cat. No.: B7503839
M. Wt: 283.16 g/mol
InChI Key: VMUZFRHZFTXONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. BRL-15572 is a selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3 activity, leading to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway. The Wnt/β-catenin pathway plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cell proliferation and survival in vitro and in vivo. This compound has also been shown to enhance the differentiation of neural stem cells into neurons and oligodendrocytes. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide as a research tool is its selectivity for GSK-3. This allows for the specific inhibition of GSK-3 activity without affecting other kinases. This compound also has good bioavailability and can be administered orally, making it a convenient research tool. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unwanted side effects. In addition, the optimal dosage and treatment duration of this compound for different research applications are not well-established.

Future Directions

There are several future directions for the research on 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's disease, and in cancer. Another direction is to study the potential off-target effects of this compound and to develop more selective inhibitors of GSK-3. In addition, the optimal dosage and treatment duration of this compound for different research applications need to be established. Finally, the development of more efficient synthesis methods for this compound would facilitate its use as a research tool.

Synthesis Methods

The synthesis method of 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with cyclopentylmethylamine and methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained by purification using column chromatography.

Scientific Research Applications

5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide has been extensively used as a research tool to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway. This compound has been used to study the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease, and in cancer, where GSK-3 is involved in the regulation of cell proliferation and survival.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-15(11-4-2-3-5-11)12(16)9-6-10(13)8-14-7-9/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUZFRHZFTXONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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